molecular formula C23H21N3O4 B7695351 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

Numéro de catalogue: B7695351
Poids moléculaire: 403.4 g/mol
Clé InChI: KENAQBPHRWJFLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, also known as DPP-4 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of oxadiazoles and has been found to have a range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors involves the inhibition of the enzyme this compound, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting this compound, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects
Studies have shown that this compound inhibitors have a range of biochemical and physiological effects, including improved glycemic control, increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced inflammation. They have also been found to have beneficial effects on the cardiovascular system, including improved endothelial function and reduced arterial stiffness.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in laboratory experiments include its high purity and good yield, making it suitable for use in a range of experiments. However, limitations include the need for specialized equipment and expertise to synthesize the compound, as well as the potential for variability in results due to differences in experimental conditions.

Orientations Futures

Future research on 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole may focus on further exploring its potential therapeutic applications in the treatment of type 2 diabetes mellitus, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, research may focus on developing more efficient synthesis methods and exploring the potential for modifying the compound to improve its efficacy and reduce potential side effects.
Conclusion
This compound, also known as this compound inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme this compound, leading to improved glycemic control and beneficial effects on the cardiovascular system. While there are limitations to its use in laboratory experiments, further research may explore its potential therapeutic applications and develop more efficient synthesis methods.

Méthodes De Synthèse

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazol-5-amine with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The product is obtained in good yield and high purity, making it suitable for use in laboratory experiments.

Applications De Recherche Scientifique

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.

Propriétés

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-4-29-23-17(11-12-18(24-23)15-8-6-5-7-9-15)21-25-22(30-26-21)16-10-13-19(27-2)20(14-16)28-3/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENAQBPHRWJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.